molecular formula C23H22N6O4 B2784414 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide CAS No. 1251558-11-8

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide

Cat. No.: B2784414
CAS No.: 1251558-11-8
M. Wt: 446.467
InChI Key: GPYLKFCAQUCFTK-UHFFFAOYSA-N
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Description

This compound is a triazolo-pyrimidin derivative featuring a benzodioxol-methyl acetamide moiety. Its synthesis likely involves coupling a benzodioxol-methylamine with a triazolo-pyrimidin core activated for nucleophilic substitution. Key structural elements include:

  • Triazolo-pyrimidin scaffold: Provides a rigid heterocyclic framework, common in kinase inhibitors and neuroprotective agents .
  • 2-Methylphenylamino substituent: Influences target binding selectivity via hydrophobic interactions . Characterization methods such as $ ^1H $ NMR, IR, and mass spectrometry confirm its structure, analogous to protocols described for related triazolo-pyrimidins .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[7-methyl-5-(2-methylanilino)-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4/c1-14-5-3-4-6-17(14)26-22-25-15(2)9-20-27-28(23(31)29(20)22)12-21(30)24-11-16-7-8-18-19(10-16)33-13-32-18/h3-10H,11-13H2,1-2H3,(H,24,30)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYLKFCAQUCFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NCC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Triazolopyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.

    Coupling Reactions: The final step involves coupling the benzodioxole moiety with the triazolopyrimidine core using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.

    Biological Studies: Investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: Use in the synthesis of other complex organic molecules and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo-Benzothiazoles (Neuroprotective Agents)

describes Triazolbenzo[d]thiazoles with neuroprotective activity. Key differences:

Feature Target Compound Triazolo-Benzothiazoles
Core Structure Triazolo-pyrimidin Triazolo-benzothiazole
Aromatic Substituent Benzodioxol-methyl Benzothiazole
Bioactivity Undisclosed (inferred kinase/neuro) Explicit neuroprotection

The benzodioxol group may improve metabolic stability compared to benzothiazoles, which are prone to oxidative degradation .

Acetamide-Functionalized Triazolo-Pyrimidins

Compound 7g from , (S)-N-((3-(6-(4-(4,6-dichloropyrimidin-2-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide, shares the acetamide moiety but differs in:

  • Heterocyclic Core: Oxazolidinone vs. triazolo-pyrimidin.
  • Substituents: Dichloropyrimidin-piperazine enhances kinase inhibition (e.g., EGFR), whereas the 2-methylphenylamino group in the target compound may favor alternative targets .

Benzoxazinone Derivatives

synthesizes 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one. Comparisons:

Property Target Compound Benzoxazinone Derivatives
Synthesis Method Likely Cs₂CO₃/DMF-mediated coupling Cs₂CO₃/DMF-mediated coupling
Bioactivity Undisclosed Anticancer, antimicrobial

Both use caesium carbonate for activation, but the benzodioxol group in the target compound may confer distinct pharmacokinetic profiles .

Computational Similarity Assessment

Per and , structural similarity is quantified using Tanimoto coefficients (MACCS fingerprints):

  • Dissimilarity to Quaternary Ammonium Compounds : Low overlap (Tanimoto <0.2) due to lack of charged groups .

Q & A

Q. How can researchers integrate machine learning for reaction condition optimization?

  • Methodological Answer :
  • Dataset Curation : Compile historical reaction data (temperature, solvent, yield) to train predictive models .
  • Active Learning Loops : Use platforms like ICReDD to iteratively refine conditions based on quantum mechanics and experimental feedback .

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